![molecular formula C17H15ClN2O B11147499 N-benzyl-2-(5-chloro-1H-indol-1-yl)acetamide](/img/structure/B11147499.png)
N-benzyl-2-(5-chloro-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-(5-chloro-1H-indol-1-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a benzyl group attached to the nitrogen atom of the indole ring, with a chloro substituent at the 5-position and an acetamide group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(5-chloro-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Chlorination: The indole core is then chlorinated at the 5-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(5-chloro-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-benzyl-2-(5-chloro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-nitro-1H-imidazole-1-acetamide: Another benzylated heterocyclic compound with different substituents and biological activities.
N-benzyl-2-(1H-indol-3-yl)acetamide: A similar indole derivative without the chloro substituent.
Uniqueness
N-benzyl-2-(5-chloro-1H-indol-1-yl)acetamide is unique due to the presence of the chloro substituent at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacological properties .
Biological Activity
N-benzyl-2-(5-chloro-1H-indol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in oncology and virology. This article synthesizes current research findings, case studies, and comparative analyses to provide a comprehensive overview of the biological activity associated with this compound.
Structure and Synthesis
The structure of this compound features a benzyl group attached to an acetamide moiety, along with a chloro-substituted indole ring. The synthesis typically involves:
- Formation of the Indole Core : Using Fischer indole synthesis where phenylhydrazine reacts with an aldehyde or ketone.
- Chlorination : The introduction of the chloro group at the 5-position may be achieved through electrophilic aromatic substitution.
- Benzylation : The final step involves reacting the indole derivative with benzyl chloride in the presence of a base.
Anticancer Properties
This compound has shown promising anticancer activity:
- Cytotoxicity Studies : Research indicates that indole derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the low micromolar range against colon (HT29) and lung (H460M) cancer cells.
- Mechanism of Action : The compound's anticancer effects are often attributed to the induction of apoptosis via caspase activation pathways. Studies have shown that it can activate caspase-8, leading to downstream activation of caspase-3, which is crucial for programmed cell death.
Antiviral Activity
The antiviral potential of N-benzyl derivatives has also been explored:
- SARS-CoV-2 Inhibition : A series of N-benzyl-acetamides were identified as inhibitors of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), with some compounds displaying IC50 values as low as 1.11 μM, indicating strong antiviral potential.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other similar compounds:
Compound Name | Biological Activity | IC50 (μM) |
---|---|---|
N-benzylindole | Anticancer | 5.0 |
Indole-3-acetic acid | Plant hormone | - |
2-(1H-Indol-3-yl)-2-oxo-acetamides | Antitumor | 10.56 |
N-benzyl-acetamides | SARS-CoV-2 RdRp inhibitor | 1.11 |
Case Studies and Research Findings
Numerous studies have highlighted the potential clinical applications of N-benzyl derivatives:
- Antitumor Activity : A patent described a class of 2-(1H-indol-3-yl)-2-oxo-acetamides that exhibited potent antitumor activity against solid tumors, particularly colon cancer.
- Mechanistic Insights : Research indicates that these compounds can induce cell cycle arrest and apoptosis in cancer cells through caspase activation pathways .
- Virology Applications : Investigations into the antiviral properties revealed effectiveness against RNA viruses, suggesting further exploration for therapeutic settings in viral infections.
Properties
Molecular Formula |
C17H15ClN2O |
---|---|
Molecular Weight |
298.8 g/mol |
IUPAC Name |
N-benzyl-2-(5-chloroindol-1-yl)acetamide |
InChI |
InChI=1S/C17H15ClN2O/c18-15-6-7-16-14(10-15)8-9-20(16)12-17(21)19-11-13-4-2-1-3-5-13/h1-10H,11-12H2,(H,19,21) |
InChI Key |
AUDBLFMFOQRFIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C=CC3=C2C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.